Tetracalcium tris(phosphate)

Description

Historical Trajectory of Calcium Phosphate (B84403) Material Science

The scientific journey of calcium phosphate materials began in the late 18th century with the discovery of calcium phosphate in bones by Swedish chemist Johan Gottlieb Gahn in 1769. nih.gov This foundational discovery paved the way for further exploration into the composition and structure of calcified tissues. By the early 19th century, the organic-inorganic composite nature of bone was established, and various methods for preparing different calcium phosphate compounds were developed. nih.gov

A significant milestone occurred in 1832 with the introduction of the term "tribasic phosphate of lime," which corresponds to what are now known as α-tricalcium phosphate (α-TCP) and β-tricalcium phosphate (β-TCP). nih.gov The development of bioactive calcium phosphate materials for medical applications gained momentum in the 1970s with the work of Driskell and his colleagues, who developed and successfully implanted these materials. astm.org This research laid the groundwork for the burgeoning field of calcium phosphate materials technology. astm.org

Foundational Role of Tetracalcium tris(phosphate) in Advanced Ceramic and Cement Systems

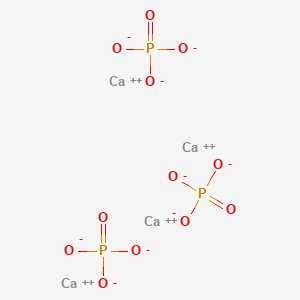

Tetracalcium tris(phosphate) (TTCP), with the chemical formula Ca₄(PO₄)₂O, is the most basic of the calcium phosphates, possessing a calcium-to-phosphorus (Ca/P) molar ratio of 2. wikipedia.org It is a primary constituent in certain industrial slags, historically used as fertilizers. wikipedia.org In the realm of advanced materials, TTCP is a crucial ingredient in the formulation of self-setting calcium phosphate cements. researchgate.netnih.gov These cements are widely utilized in medical and dental applications due to their ability to form hydroxyapatite (B223615), the primary mineral component of bone, under physiological conditions. researchgate.netnih.gov

The reactivity of TTCP, especially when combined with more acidic calcium phosphates like dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD), allows for the creation of cements that can set and harden in the body. researchgate.netnih.gov This property makes it invaluable for applications such as bone void fillers and dental root canal sealants. researchgate.net Furthermore, TTCP can be a component in bioceramic coatings on metallic implants, enhancing their biocompatibility and integration with surrounding bone tissue. wikipedia.org The sintering of TTCP-based cements can also produce porous bioceramics, which can serve as scaffolds for tissue engineering and as carriers for therapeutic agents. nih.gov

Properties

Molecular Formula |

Ca4O12P3- |

|---|---|

Molecular Weight |

445.23 g/mol |

IUPAC Name |

tetracalcium;triphosphate |

InChI |

InChI=1S/4Ca.3H3O4P/c;;;;3*1-5(2,3)4/h;;;;3*(H3,1,2,3,4)/q4*+2;;;/p-9 |

InChI Key |

YIGWVOWKHUSYER-UHFFFAOYSA-E |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Synthesis Methodologies for Tetracalcium Tris Phosphate

Solid-State Reaction Pathways for Tetracalcium Tris(phosphate) Fabrication

The most established method for synthesizing tetracalcium tris(phosphate) is through solid-state reactions at elevated temperatures. researchgate.netnih.gov This process involves the intimate mixing of solid precursors and subsequent heating to induce a chemical transformation into the desired TTCP phase.

Precursor Selection and Stoichiometric Control in High-Temperature Synthesis

The selection of appropriate precursor materials and the precise control of their stoichiometry are fundamental to the successful synthesis of pure TTCP. researchgate.netnih.gov Commonly, a calcium source and a phosphate (B84403) source are used. Dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD) often serve as the phosphate precursor, while calcium carbonate (CaCO3) is a typical calcium precursor. researchgate.net The molar ratio of these precursors is critical and must be carefully calculated to achieve the target Ca/P ratio of 2 in the final TTCP product.

The general chemical reaction for the solid-state synthesis is as follows: 2CaHPO₄ + 2CaCO₃ → Ca₄(PO₄)₂O + 2CO₂ + H₂O wikipedia.org

In some variations, an equimolar mixture of monetite (CaHPO₄) and calcium carbonate (CaCO₃) is heated. researchgate.net Another approach involves the reaction of hydroxyapatite (B223615) (HA) with calcium oxide (CaO). researchgate.net The use of nanocrystalline precursors, such as a coprecipitated mixture of nanoscale hydroxyapatite and calcium carbonate, has been shown to potentially lower the required calcination temperature. researchgate.netcore.ac.uk

| Precursor Combination | Typical Reaction | Reference |

| Dicalcium phosphate anhydrous (DCPA) and Calcium carbonate (CaCO₃) | 2CaHPO₄ + 2CaCO₃ → Ca₄(PO₄)₂O + 2CO₂ + H₂O | researchgate.netwikipedia.org |

| Monetite (CaHPO₄) and Calcium carbonate (CaCO₃) | Equimolar mixture heated at high temperatures | researchgate.net |

| Hydroxyapatite (HA) and Calcium oxide (CaO) | High-temperature reaction | researchgate.net |

| Nanocrystalline Hydroxyapatite and Calcium Carbonate | Coprecipitation followed by calcination | researchgate.netcore.ac.uk |

Critical Parameters of Thermal Treatment: Temperature Regimes and Quenching Protocols

The thermal treatment stage is a critical step governed by specific temperature regimes and cooling protocols to ensure the formation of pure TTCP. The synthesis of TTCP typically requires high temperatures, generally in the range of 1300°C to 1500°C. researchgate.netnih.govresearchgate.net Some studies have reported successful synthesis at temperatures as high as 1500°C with holding times of several hours. researchgate.netsphinxsai.com

The heating rate and duration of the thermal treatment are also important parameters. For instance, a heating rate of 5°C/min has been used, followed by a holding time of 6 hours at 1500°C. researchgate.net

Following the high-temperature treatment, a rapid cooling process, known as quenching, is crucial. sphinxsai.com Quenching is necessary to prevent the decomposition of the metastable TTCP into more stable phases, such as hydroxyapatite and calcium oxide, as it cools down. researchgate.netsphinxsai.com Cooling in dry air has been shown to promote the formation of a single phase of TTCP, whereas slower cooling in the furnace can lead to the formation of a mixture of hydroxyapatite and calcium oxide. researchgate.net The use of liquid nitrogen for rapid quenching has also been reported to prevent the decomposition of TTCP. researchgate.net

| Parameter | Typical Range/Method | Significance | Reference |

| Synthesis Temperature | 1300°C - 1500°C | Essential for the formation of the TTCP phase. | researchgate.netnih.govresearchgate.net |

| Holding Time | Several hours (e.g., 6-12 hours) | Allows for the completion of the solid-state reaction. | researchgate.netsphinxsai.com |

| Quenching Method | Rapid cooling in dry air or liquid nitrogen | Prevents decomposition of the metastable TTCP phase. | researchgate.netsphinxsai.com |

Management of Unwanted Secondary Phase Formation During High-Temperature Processing

A significant challenge in the solid-state synthesis of TTCP is the potential for the formation of unwanted secondary phases. These impurities can arise from incomplete reactions, decomposition of the desired product, or reactions with the atmosphere. Common secondary phases include hydroxyapatite (HA), calcium oxide (CaO), and α-tricalcium phosphate (α-TCP). researchgate.netresearchgate.net

The formation of these secondary phases is often linked to the cooling process. Slow cooling can lead to the decomposition of TTCP into a mixture of HA and CaO. researchgate.net The presence of moisture during the synthesis can also promote the formation of hydroxyapatite. researchgate.net Therefore, carrying out the synthesis in a dry air or vacuum environment is often recommended to obtain pure TTCP. researchgate.net

Careful control over the stoichiometry of the precursors is also essential to minimize the presence of unreacted starting materials or the formation of off-stoichiometry phases. The use of high-purity precursors is also beneficial in this regard.

Non-Traditional Synthesis Routes for Tetracalcium Tris(phosphate)

In addition to the conventional solid-state method, several non-traditional synthesis routes have been explored to produce tetracalcium tris(phosphate), often with the aim of achieving better control over particle size, morphology, and reactivity.

Wet Chemical Precipitation Strategies

Wet chemical precipitation methods offer an alternative to high-temperature synthesis. These techniques involve the reaction of soluble calcium and phosphate precursors in an aqueous solution to precipitate a precursor material, which is then typically calcined at a lower temperature than in the solid-state method to form TTCP. core.ac.ukresearchgate.net

One approach involves the coprecipitation of a mixture of nanoscale hydroxyapatite and calcium carbonate. researchgate.netcore.ac.uk This precursor is then calcined to form TTCP. The use of nanosized precursors in this method can potentially lower the required calcination temperature for TTCP formation. core.ac.uk For instance, TTCP has been observed in air-quenched samples at temperatures above 1185°C when using a coprecipitated nanoscale precursor. researchgate.net

Mechanochemical Activation Techniques

Mechanochemical activation is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. nih.gov This method has been applied to the synthesis of TTCP to enhance the reactivity of the precursors and potentially reduce the required thermal treatment time and temperature. nih.gov

In this process, a mixture of precursors, such as calcium carbonate and diammonium hydrogen phosphate, is subjected to high-energy milling for a specific duration. nih.gov This mechanochemical treatment increases the surface area and creates defects in the reactant particles, leading to enhanced reactivity. Following the activation step, a shorter thermal treatment at a high temperature (e.g., 1500°C for 3 hours) is sufficient to obtain pure TTCP. nih.gov This combined mechanochemical-thermal approach has been shown to be an efficient method for synthesizing TTCP with a smaller particle size and a low degree of crystallinity, which can increase its reactivity. nih.gov

Low-Temperature Synthesis Challenges and Approaches for Tetracalcium tris(phosphate)

The synthesis of Tetracalcium tris(phosphate) (TTCP), known mineralogically as hilgenstockite, traditionally requires exceptionally high temperatures, often exceeding 1300°C. nih.gov Conventional solid-state reaction methods involve heating precursors like dicalcium phosphate and calcium carbonate at temperatures between 1300°C and 1500°C. researchgate.net A significant challenge with this high-temperature approach is the necessity for rapid quenching or cooling in dry air. researchgate.netresearchgate.net Slow cooling from these elevated temperatures can lead to the decomposition of TTCP into undesired secondary phases, such as hydroxyapatite (HA), calcium oxide (CaO), and β-tricalcium phosphate (β-TCP), thereby compromising the purity of the final product. researchgate.netresearchgate.net These high-temperature procedures also demand expensive furnaces and often result in sintered particulates that require extensive grinding, a process that can introduce contamination and alter the material's structure, potentially reducing its bioactivity.

To overcome these challenges, researchers have explored several lower-temperature synthesis routes. One approach achieved the formation of TTCP at 1230°C, a temperature significantly lower than conventional methods. This process utilized calcium acetate (B1210297) monohydrate and ammonium (B1175870) dihydrogen phosphate as precursors. The reaction sequence involves multiple melting and decomposition stages, enhancing reactivity and culminating in the formation of TTCP.

More recent advancements have lowered the synthesis temperature even further. A novel method enables the production of TTCP at 900°C, a reduction of 400°C compared to previous techniques. scientific.netresearchgate.net This process begins with the synthesis of an amorphous phase of reactants, which sidesteps the need for extensive ball-milling to homogenize the mixture. scientific.netresearchgate.net A critical step in this method is heating the amorphous precursor in a vacuum. scientific.netresearchgate.net This atmosphere promotes the formation of oxyapatite, an essential intermediate that reacts with calcium oxide to generate TTCP. scientific.netresearchgate.net In contrast, heating in air stabilizes carbonate-containing apatite, which requires higher temperatures for decomposition. scientific.netresearchgate.net The use of nanocrystalline precursors, such as a mixture of nanoscale hydroxyapatite and calcium carbonate, has also been shown to decrease the required calcination temperature to as low as 1185°C. up.edu.mx

These low-temperature methods offer significant advantages by reducing energy consumption, minimizing the need for harsh post-synthesis processing like grinding, and enabling faster production of fine TTCP powders. scientific.netresearchgate.net

| Synthesis Approach | Temperature | Precursors | Key Process Feature | Outcome/Advantage |

| Conventional Solid-State | >1300-1500°C | Dicalcium phosphate, Calcium carbonate | High-temperature heating followed by rapid quenching. nih.govresearchgate.netresearchgate.net | High-purity TTCP if cooled correctly, but energy-intensive and requires grinding. |

| Reduced-Temperature Solid-State | 1230°C | Calcium acetate, Ammonium dihydrogen phosphate | Multiple melting/decomposition stages. | Lower synthesis temperature, reduced need for grinding. |

| Amorphous Precursor Method | 900°C | Amorphous calcium phosphate nanoparticles | Heating in vacuum to form oxyapatite intermediate. scientific.netresearchgate.net | Significantly lower temperature (400°C reduction), minimizes ball-milling. scientific.netresearchgate.net |

| Nanocrystalline Precursor Method | 1185°C | Nanoscale Hydroxyapatite, Calcium carbonate | Uniform distribution of nanoscale precursors. up.edu.mx | Reduced calcination temperature due to high reactivity of precursors. up.edu.mx |

Control of Particle and Material Characteristics in Tetracalcium tris(phosphate) Synthesis

The physical and chemical properties of TTCP, such as particle size, morphology, crystallinity, and phase purity, are critical for its performance in various applications. These characteristics are intrinsically linked to the synthesis methodology employed.

Fine-Tuning of Particle Size and Morphology

Control over particle size and shape is essential for modulating the reactivity of TTCP powders. Traditional high-temperature solid-state reactions typically yield hard agglomerates and fused particles, necessitating post-synthesis milling and sieving. researchgate.net While effective in reducing particle size, prolonged milling can render the material amorphous rather than achieving smaller crystalline particles. Using spherical precursor particles has been identified as a strategy to improve the morphology of the final product.

Mechanochemical activation offers a route to influence particle size from the outset. By subjecting the reactant mixture (e.g., calcium carbonate and diammonium hydrogen phosphate) to extended mechanochemical treatment or ball-milling before heating, an enhanced reactivity is achieved. This leads to the formation of TTCP with a smaller particle size than usually reported. Furthermore, low-temperature synthesis methods that start from amorphous or nanocrystalline precursors can produce fine TTCP powders with minimal need for grinding. scientific.netresearchgate.net For instance, a one-pot wet-chemical method used to synthesize other calcium phosphates at low temperatures (160-170°C) can produce submicron particles with a uniform shape, highlighting the potential of solution-based routes for morphological control. acs.org The reduction of precursor particle size creates a higher specific surface area, which can accelerate reaction kinetics. nih.gov

Regulation of Crystallinity and Phase Purity

Achieving phase-pure TTCP without undesired secondary phases is a primary goal of synthesis. The crystallinity of the final product is also a key parameter, as it affects solubility and reactivity.

Phase Purity: In conventional high-temperature synthesis, the cooling rate is a decisive factor for purity. researchgate.net Slow, in-furnace cooling allows TTCP to decompose into a mixture of hydroxyapatite and CaO, whereas rapid cooling (quenching) in dry air preserves the single-phase TTCP. researchgate.netresearchgate.net The calcination temperature is also critical; in syntheses using nanocrystalline precursors, intermediate products decrease as the temperature is raised from 1185°C to 1450°C. up.edu.mx Low-temperature approaches provide alternative pathways to ensure purity. The 900°C method, for example, relies on controlling the reaction atmosphere; heating in a vacuum is critical to form the necessary oxyapatite intermediate, which leads to pure TTCP. scientific.netresearchgate.net

Crystallinity: The synthesis method directly impacts the crystallinity of the resulting TTCP. Materials produced via high-temperature solid-state reactions are typically highly crystalline. Conversely, methods employing mechanochemical activation can produce TTCP with a lower degree of crystallinity. This is attributed to the loss of crystallinity and the introduction of surface defects in the reactants during the milling process, which enhances their reactivity. The use of amorphous calcium phosphate (ACP) as a precursor allows for crystallization to occur at lower temperatures. For example, ACP can transform into poorly crystalline α-TCP at 600°C, with crystallinity increasing at 700°C. acs.org This demonstrates that by selecting an amorphous starting material and controlling the annealing temperature, the degree of crystallinity can be regulated.

| Parameter | Control Method | Effect | Reference |

| Particle Size | Mechanochemical Activation | Produces smaller final particle size by activating precursors. | |

| Particle Size | Low-Temperature Synthesis (from amorphous precursors) | Minimizes need for grinding, resulting in finer powders. | scientific.netresearchgate.net |

| Phase Purity | Rapid Cooling/Quenching (High-Temp Synthesis) | Prevents decomposition of TTCP into HA and CaO. | researchgate.netresearchgate.net |

| Phase Purity | Vacuum Heating (Low-Temp Synthesis) | Promotes oxyapatite intermediate, crucial for pure TTCP formation at 900°C. | scientific.netresearchgate.net |

| Crystallinity | Mechanochemical Activation | Results in lower crystallinity and higher reactivity. | |

| Crystallinity | Annealing of Amorphous Precursors | Crystallinity can be controlled by adjusting the annealing temperature. | acs.org |

In-situ Seeding Methodologies (e.g., Hydroxyapatite Seeding)

In-situ seeding involves the formation of a secondary phase during the synthesis process that can influence the final product's properties. In the context of TTCP synthesis, hydroxyapatite (HA) has been used as an in-situ seed.

In a specific low-temperature synthesis process conducted at 1230°C, it was observed that hydroxyapatite and β-Ca3(PO4)2 crystallize upon heating the powder mixture to around 700°C. As the temperature is further increased to above 1200°C, the TTCP phase is formed. This sequence results in final TTCP powders that are in-situ seeded with HA. This presence of HA seeds within the TTCP powder was found to significantly enhance its apatite-inducing ability when soaked in synthetic body fluid. Similarly, the use of biphasic calcium phosphate (BCP) precursors, which are composed of both HA and β-TCP, is a known strategy in calcium phosphate synthesis. researchgate.net The presence of HA as a seed or component in the precursor mix can accelerate setting reactions and guide the formation of the desired final phase. nih.gov This approach leverages the structural relationship between hydroxyapatite and tetracalcium tris(phosphate) to create a more bioactive final material.

Crystallographic Characterization and Phase Transformations of Tetracalcium Tris Phosphate

Detailed Crystalline Structure of Tetracalcium tris(phosphate)

Tetracalcium tris(phosphate) (Ca₄(PO₄)₂O), also known as Tetracalcium Phosphate (B84403) (TTCP), is the most basic of the calcium phosphates, with a calcium-to-phosphorus (Ca/P) molar ratio of 2.0. researchgate.netnih.gov Its crystal structure is monoclinic. tandfonline.comnih.gov Research has identified the space group as P2₁, with a potential for an orthorhombic modification (P2₁22₁) as well. researchgate.networldscientific.com

The structure of TTCP shares a close, layered relationship with hydroxyapatite (B223615) (HA), which is the primary inorganic component of bone and teeth. researchgate.netnih.govworldscientific.com The crystal lattice consists of four sheets of Ca²⁺ and PO₄³⁻ ions oriented perpendicular to the b-axis. tandfonline.com Within these sheets, two distinct types of columns are present: Ca-PO₄ columns and Ca-Ca columns. tandfonline.com The arrangement of these columns is analogous to the glaserite structure. tandfonline.com Significantly, two adjacent sheets in the TTCP structure form a layer that is structurally very similar to a layer in hydroxyapatite, which accounts for the observed epitactic relationship between the two compounds. nih.govtandfonline.com This structural similarity is also responsible for the resemblance between their respective X-ray diffraction patterns. worldscientific.com

Table 1: Crystallographic Data for Tetracalcium tris(phosphate)

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | Ca₄(PO₄)₂O | nih.govtandfonline.com |

| Crystal System | Monoclinic | researchgate.nettandfonline.comnih.gov |

| Space Group | P2₁ | researchgate.nettandfonline.comworldscientific.com |

| Unit Cell Dimensions | ||

| a | 7.023 Å | tandfonline.com |

| b | 11.986 Å | tandfonline.com |

| c | 9.473 Å | tandfonline.com |

| β | 90.90° | tandfonline.com |

| Formula Units (Z) | 4 | researchgate.networldscientific.com |

Phase Evolution and Interconversion Dynamics in Tetracalcium tris(phosphate) Systems

The formation and transformation of TTCP are intrinsically linked to other calcium phosphate phases, governed primarily by temperature and the chemical environment.

Thermally Induced Phase Transitions and Intermediate Product Formation

TTCP is a high-temperature phase within the CaO-P₂O₅ system, typically forming at temperatures exceeding 1300°C. nih.govcore.ac.uk It is considered a metastable compound at room temperature. nih.govcore.ac.uk Its synthesis often involves the solid-state reaction of precursor materials, such as a mixture of dicalcium phosphate anhydrous and calcium carbonate, at temperatures between 1450-1500°C. nih.gov To prevent the formation of other compounds like tricalcium phosphate (TCP) or calcium oxide (CaO), the reaction mixture must be quenched rapidly. nih.gov

Hydroxyapatite, another key calcium phosphate, decomposes at elevated temperatures, starting around 800°C. core.ac.uk This thermal decomposition can lead to the formation of α-TCP, and at higher temperatures (1300-1350°C), TTCP and CaO appear as by-products. core.ac.uk The use of nanocrystalline precursors, such as a mixture of nanoscale hydroxyapatite and calcium carbonate, can effectively lower the required calcination temperature for TTCP synthesis due to the surface effects and small dimensions of the nanoparticles. researchgate.net

In aqueous environments, TTCP exhibits different thermal behavior. It remains stable in water at room temperature but will hydrolyze at elevated temperatures to form hydroxyapatite and calcium hydroxide (B78521). nih.gov This hydrolysis reaction is a fundamental process in the setting of certain calcium phosphate bone cements. nih.gov

Polymorphic Relationships with Other Calcium Phosphates (e.g., Hydroxyapatite, Tricalcium Phosphate)

The calcium phosphates form a family of minerals with varying Ca/P ratios, which dictates their stability and interconversion pathways. TTCP has the highest Ca/P ratio (2.0), making it the most basic member, followed by hydroxyapatite (Ca/P = 1.67) and tricalcium phosphate (Ca/P = 1.5). researchgate.networldscientific.com

The relationship between TTCP and hydroxyapatite is not just compositional but also structural. As previously mentioned, the crystal lattice of TTCP contains layers that are remarkably similar to those in HA, facilitating a potential structural conversion. researchgate.nettandfonline.comworldscientific.com This relationship is exploited in biomedical applications, where TTCP is a key ingredient in self-setting cements that transform into nanocrystalline, calcium-deficient hydroxyapatite under physiological conditions. nih.govmdpi.com

Tricalcium phosphate exists in several polymorphic forms, primarily the low-temperature β-TCP and the high-temperature α-TCP. researchgate.netnih.govresearchgate.net The transition between these polymorphs occurs at approximately 1120°C. nih.govresearchgate.net The phase relationship between TCP and TTCP is established at high temperatures. During the heating of certain calcium phosphate systems, β-TCP transforms to α-TCP, which can then be a component in reactions that form TTCP at even higher temperatures. core.ac.uk For instance, TTCP often appears as a byproduct alongside α-TCP and CaO in the high-temperature environment of plasma-sprayed HA coatings. core.ac.uknih.gov

Influence of Chemical Environment on Tetracalcium tris(phosphate) Phase Stability

The stability and crystallization behavior of TTCP can be altered by the presence of other ions in its chemical environment, particularly through the substitution of calcium ions.

Effects of Divalent Cationic Substitutions on Crystallization

The substitution of calcium (Ca²⁺) by other divalent cations can influence the properties and reactivity of calcium phosphate materials. Research in this area for TTCP is less extensive than for other phases like TCP, but some key findings have been reported.

Strontium (Sr²⁺): Strontium-substituted TTCP (STTCP) has been synthesized and studied. In these materials, the Sr²⁺ ion replaces the Ca²⁺ ion within the crystal structure. nih.gov This substitution is reported to enhance the formation of hydroxyapatite during hydrolysis. nih.gov Studies on STTCP-based cements have shown that the material promotes cell viability and enhances the mineralization potential of human dental pulp stem cells, with performance comparable to Mineral Trioxide Aggregate (MTA). nih.gov

Magnesium (Mg²⁺): Direct substitution of magnesium into the TTCP lattice is not as well-documented. However, the effect of magnesium has been studied in TTCP-containing cement systems. In one study, magnesium pyrophosphate (Mg₂P₂O₇) was added to a TTCP/monetite cement mixture. nih.gov The results showed that while the starting phases transformed into nanocrystalline hydroxyapatite, the presence of magnesium ions influenced the nucleation, growth, and dissolution of the final HAP particles, resulting in a finer particle size. nih.gov The addition of the magnesium compound did not significantly alter the setting time but did lead to a reduction in the final compressive strength compared to the unmodified cement. nih.gov While extensive research shows Mg²⁺ substitution stabilizes the β-phase of tricalcium phosphate (β-TCP), its specific crystallographic effect when incorporated directly into the TTCP lattice requires further investigation. researchgate.netbiointerfaceresearch.com

Table 2: Observed Effects of Divalent Cationic Additions on TTCP-Containing Systems

| Cation | System Studied | Observed Effects | Source(s) |

|---|---|---|---|

| Strontium (Sr²⁺) | Strontium-substituted TTCP (STTCP) cement | Sr²⁺ replaces Ca²⁺ in the crystal structure; Enhances subsequent HA formation; Promotes cell viability and mineralization. | nih.govnih.gov |

| Magnesium (Mg²⁺) | TTCP/Monetite cement modified with Magnesium Pyrophosphate (Mg₂P₂O₇) | Influences nucleation and growth of the final HAP product, leading to finer particles; Reduces final compressive strength of the set cement. | nih.gov |

Reaction Mechanisms Involving Tetracalcium Tris Phosphate

Hydrolysis Reactions of Tetracalcium tris(phosphate) in Aqueous Media

The hydrolysis of Tetracalcium tris(phosphate) (TTCP) in an aqueous environment is a critical process that governs the transformation of this basic calcium phosphate (B84403) into more stable phases. researchgate.netwikipedia.org This reaction is central to the setting of many calcium phosphate cements. nih.gov

The hydrolysis of TTCP is fundamentally a dissolution-precipitation reaction. researchgate.net Initially, TTCP dissolves in the aqueous medium, leading to a local increase in calcium and phosphate ion concentrations and a rise in pH. nih.govnih.gov This dissolution creates a state of supersaturation with respect to more stable, less soluble calcium phosphate phases, which then precipitate. nih.gov

The kinetics of this process are influenced by several factors. Studies have shown that the hydrolysis reaction rate generally decreases as the pH increases. nih.gov At a pH of 7 and 8, the solution is typically undersaturated with respect to TTCP but supersaturated with respect to hydroxyapatite (B223615) (HA), suggesting that the dissolution of TTCP is the rate-limiting step. nih.gov Conversely, at a higher pH of 10, the solution can be nearly saturated with TTCP and highly supersaturated with HA, indicating that the formation of HA becomes the rate-determining step. nih.gov

The low reactivity of TTCP in water can be attributed to the formation of a thin layer of hydroxyapatite on the surface of the TTCP particles, which acts as a diffusion barrier and hinders further hydrolysis. researchgate.net The process of ultrasonically accelerated dissolution can transform multiphase silicon-stabilized tricalcium phosphate powders into needle-like calcium-deficient apatite crystals. nih.gov

The chemistry of the aqueous solution plays a pivotal role in directing the hydrolysis pathways of TTCP. Key parameters include pH, ionic strength, and the concentration of specific ions.

The pH of the solution significantly affects both the rate of reaction and the nature of the products formed. nih.gov The hydrolysis rate of TTCP is known to increase with a decrease in the pH value. researchgate.net A rapid elevation in pH upon mixing TTCP with water can retard the subsequent reaction. nih.gov

The concentration of ions in the solution, particularly calcium and phosphate ions, is crucial. High phosphate concentrations in the cement liquid can induce rapid formation of hydroxyapatite, leading to faster setting times. nih.gov The use of a phosphate solution (0.2 mol/L or higher) as the cement liquid is a key factor in some formulations. nih.gov The liquid phase functions to transfer phosphate ions to the reaction medium, creating suitable supersaturation and accelerating the reaction deposition rate. nih.gov

The presence of other ions can also influence the reaction. For instance, the addition of calcium sulfate (B86663) can lead to an enhanced concentration of calcium ions during the initial setting stage, which may accelerate the transformation of other calcium phosphate phases present in the mixture. nih.gov

Table 1: Effect of Solution pH on Tetracalcium tris(phosphate) Hydrolysis

| pH | Solution State relative to TTCP | Solution State relative to Hydroxyapatite | Rate-Limiting Step |

| 7 | Undersaturated | Supersaturated | TTCP Dissolution nih.gov |

| 8 | Undersaturated | Supersaturated | TTCP Dissolution nih.gov |

| 10 | Approximately Saturated | Highly Supersaturated | HA Formation nih.gov |

The primary hydrolysis product of TTCP is typically a form of apatite, often identified as low crystalline, calcium-deficient hydroxyapatite (CDHA). nih.govresearchgate.net The general reaction for the hydrolysis of TTCP to hydroxyapatite and calcium hydroxide (B78521) at elevated temperatures is: 3 Ca₄(PO₄)₂O + 3 H₂O → 2 Ca₅(PO₄)₃(OH) + 2 Ca(OH)₂ wikipedia.org

Calcium-Deficient Hydroxyapatite (CDHA) , with a general formula of Ca₁₀-x(HPO₄)x(PO₄)₆-x(OH)₂-x (where 0 < x ≤ 1), is frequently the end-product of TTCP hydrolysis in cement systems at physiological temperatures. nist.govresearchgate.net The formation of CDHA is a result of precipitation from a solution that is supersaturated with respect to this phase. nih.gov The degree of calcium deficiency in the resulting HA can be influenced by the reaction conditions. For instance, at a given pH, finer TTCP particles tend to produce a HA product with greater calcium deficiency. nih.gov This deficiency generally decreases as the pH of the solution increases. nih.gov

Octacalcium Phosphate (OCP) , with the formula Ca₈H₂(PO₄)₆·5H₂O, has been proposed as a potential precursor to hydroxyapatite in bone and tooth formation. wikipedia.orgnih.gov While the direct transformation of TTCP to OCP is not the primary pathway described, OCP is a known intermediate in the crystallization of more stable calcium phosphates under certain conditions. taylorandfrancis.com OCP can form in solutions with a specific calcium to phosphate (Ca/P) ratio and pH, and it can subsequently hydrolyze to form apatite. wikipedia.orgcapes.gov.br The formation of OCP is favored in more acidic conditions compared to the direct precipitation of stoichiometric hydroxyapatite. nih.gov

The transformation of other calcium phosphate phases, like alpha-tricalcium phosphate (α-TCP), can proceed through the formation of OCP as a transient intermediate phase. nih.gov

Chemical Setting Reactions in Tetracalcium tris(phosphate)-Based Cements

Calcium phosphate cements (CPCs) that contain TTCP harden through a chemical setting reaction that is primarily an acid-base reaction occurring in an aqueous environment. researchgate.netnist.gov

In a typical formulation, the basic TTCP powder is mixed with a more acidic calcium phosphate, such as dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD). wikipedia.orgnist.gov When mixed with an aqueous liquid phase, the acidic component lowers the pH, which in turn accelerates the hydrolysis of the metastable, alkaline TTCP. researchgate.net

For an equimolar mixture of TTCP and DCPA, the ideal setting reaction leads to the formation of stoichiometric hydroxyapatite (s-HA): Ca₄(PO₄)₂O + CaHPO₄ → Ca₅(PO₄)₃(OH) [This is a simplified representation, water is involved]

However, initially, a calcium-deficient hydroxyapatite (d-HA) with a Ca/P ratio of approximately 1.5 may form, which can then gradually transform into stoichiometric HA. nist.gov

The liquid phase in TTCP-based cements is not merely a passive medium but an active participant that significantly influences the reaction stoichiometry and rate. nih.govnih.gov

The composition of the liquid phase can dictate the setting time and the mechanical strength of the final cement. nih.gov Using distilled water as the liquid phase can result in very long setting times. nih.govnih.gov In contrast, the use of a phosphate-containing solution, such as a neutral sodium hydrogen phosphate solution, can dramatically shorten the setting time. nih.govnih.gov

The phosphate ions in the liquid phase increase the supersaturation of the solution with respect to apatite, thereby accelerating the precipitation of the apatite phase and consequently the setting of the cement. nih.govnih.gov The concentration of the phosphate solution is also a critical factor; increasing the concentration of a sodium hydrogen phosphate solution has been shown to decrease the setting time. nih.gov

Other components can be added to the liquid phase to modify the reaction. For example, dicarboxylic acids have been investigated as liquid phase components. researchgate.net The choice of the liquid phase can also affect the morphology of the precipitated crystals and the final mechanical properties of the set cement. nih.gov

Table 2: Influence of Liquid Phase on Cement Properties

| Liquid Phase | Effect on Setting Time | Effect on Apatite Formation |

| Distilled Water | Long (e.g., ~88 min) nih.gov | Slower nih.gov |

| Neutral Sodium Hydrogen Phosphate Solution | Short (e.g., ~19 min) nih.gov | Faster, larger amount formed nih.gov |

| Succinic Acid Disodium Salt Solution | Very Short (e.g., ~12 min) nih.gov | Slower than phosphate solution nih.gov |

Computational and Theoretical Modeling of Phosphate Hydrolysis and Related Mechanisms

Computational and theoretical modeling serve as powerful tools for elucidating the complex, multi-step reaction mechanisms of phosphate hydrolysis at an atomic level. These methods provide insights that are often inaccessible through experimental techniques alone. For calcium phosphates, including tetracalcium tris(phosphate), modeling is crucial for understanding dissolution, ion aggregation, and precipitation of new phases like hydroxyapatite, which are central to its hydrolysis. Key computational approaches include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

DFT calculations are employed to investigate the electronic structure, chemical bonding, and energetic properties of crystalline materials. utm.myresearchgate.net For instance, studies on beta-tricalcium phosphate (β-TCP), a closely related calcium phosphate, have utilized DFT to determine fundamental properties like band gap energies and the nature of its chemical bonds. utm.myresearchgate.net Such calculations predict a combination of ionic and covalent character in the bonding of β-TCP. utm.myresearchgate.net This type of foundational knowledge is essential for understanding the reactivity of the phosphate and calcium ions when the crystal lattice breaks down during hydrolysis.

Molecular Dynamics (MD) simulations, on the other hand, are used to model the dynamic processes occurring in solution, such as ion transport and aggregation. ucl.ac.uk A critical component for accurate MD simulations is the development of a reliable force field—a set of parameters that describes the potential energy of the system. Researchers have developed and benchmarked force fields specifically for calcium phosphate systems against DFT data to ensure their accuracy. ucl.ac.uk These force fields enable the simulation of the initial stages of hydrolysis, including the aggregation of calcium and phosphate ions in aqueous environments and their interaction with surfaces, which are key steps in the formation of hydroxyapatite from tetracalcium tris(phosphate). ucl.ac.uk

While direct and complete computational models of tetracalcium tris(phosphate) hydrolysis are complex, experimental studies provide the necessary framework and validation targets for such theoretical work. nih.govresearchgate.net These experiments have detailed how factors like pH and particle size influence the hydrolysis rate and the stoichiometry of the resulting product, calcium-deficient hydroxyapatite. nih.govresearchgate.net For example, it was found that the rate-limiting step of the reaction shifts from TTCP dissolution at lower pH to hydroxyapatite formation at higher pH. nih.govresearchgate.net Any robust computational model must be able to reproduce these experimentally observed phenomena.

The table below summarizes key findings from DFT studies on the related β-TCP compound, which inform the general understanding of calcium phosphate electronics.

| Approximation Method | Calculated Band Gap (eV) | Key Finding |

|---|---|---|

| Local Density Approximation (LDA) | 5.5 | Predicts a combination of covalent and ionic character in the chemical bonding. utm.myresearchgate.net |

| Generalized Gradient Approximation (GGA) | 5.9 | |

| Modified Becke-Johnson (mBJ) | 6.8 |

The following table outlines experimental findings on tetracalcium tris(phosphate) hydrolysis that serve as critical benchmarks for developing and validating computational models.

| Condition | Observation | Implication for Modeling |

|---|---|---|

| pH 7 and 8 | Solution is undersaturated with respect to TTCP and supersaturated with respect to hydroxyapatite. | The model must accurately represent TTCP dissolution as the rate-limiting step. |

| pH 10 | Solution is approximately saturated with respect to TTCP and highly supersaturated with respect to hydroxyapatite. | The model must shift to accurately represent hydroxyapatite nucleation and growth as the rate-limiting step. |

| Fine TTCP Particles (vs. Coarse) | Produces a hydroxyapatite product with greater calcium deficiency. | The model needs to account for surface area effects on reaction kinetics and product stoichiometry. |

| Increasing pH | The calcium deficiency in the hydroxyapatite product generally decreases. | The model must correctly simulate the influence of proton concentration on the precipitation process. |

Tetracalcium Tris Phosphate Based Cements: Material Design and Engineering

Formulation Strategies for Tetracalcium tris(phosphate) Calcium Phosphate (B84403) Cements

The formulation of tetracalcium tris(phosphate)-based cements is a meticulous process aimed at controlling the setting reaction and the final properties of the hardened material. nih.govnih.govresearchgate.net This involves the strategic selection of coreactants, optimization of the powder-to-liquid ratio, and the incorporation of chemical modifiers. nih.govnih.govresearchgate.net

Selection of Core Reactant Phases

A common strategy in formulating these cements involves pairing the basic tetracalcium tris(phosphate) with an acidic calcium phosphate, such as dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD). nih.govresearchgate.netnih.govnih.govnih.gov The reaction between these components in an aqueous environment leads to the formation of a calcium-deficient hydroxyapatite (B223615) or stoichiometric hydroxyapatite, the primary mineral constituent of bone. nih.govnist.govnist.gov

The particle size of the reactants also plays a significant role. For example, a cement powder comprising an equimolar mixture of tetracalcium tris(phosphate) with a median particle size of 17 micrometers and DCPD with a median particle size of 1.7 micrometers has been developed. nih.gov

Optimization of Powder-to-Liquid Ratios and Liquid Phase Compositions

The powder-to-liquid (P/L) ratio is a crucial parameter that directly impacts the handling properties, setting time, and mechanical strength of the cement. nih.govredalyc.org A higher P/L ratio generally leads to a more viscous paste, which can be beneficial for certain applications, but may also hinder injectability. Conversely, a lower P/L ratio improves flowability but can result in lower strength and increased porosity. researchgate.net Research has demonstrated that optimizing the P/L ratio can successfully improve the strength of injectable cements. nih.gov For instance, a P/L ratio of 2.5 has been identified as optimal for a specific β-tricalcium-phosphate cement, providing a balance of injectability and strength. nih.gov In other formulations, P/L ratios ranging from 2.0 to 4.0 g/mL have been investigated to evaluate their effect on mechanical properties. nist.govnih.gov

The composition of the liquid phase is another key element in cement formulation. While distilled water is often used, various aqueous solutions can be employed to modify the setting reaction and enhance properties. nih.govresearchgate.net For example, using a 0.25 mol/L sodium phosphate solution as the liquid can accelerate the setting time of a tetracalcium tris(phosphate)-DCPD cement from 14 minutes (with water) to 6 minutes. nih.govresearchgate.net The addition of phosphate ions to the liquid phase can lead to immediate supersaturation with respect to hydroxyapatite, thereby speeding up its formation. Other liquids, such as solutions containing sodium hydrogen phosphate or dicarboxylic acids, have also been explored to accelerate the transformation to apatite and improve mechanical strength. researchgate.net

Incorporation of Chemical Modifiers and Additives for Setting Property Control

To fine-tune the setting properties and mechanical performance of tetracalcium tris(phosphate)-based cements, various chemical modifiers and additives can be incorporated. nih.gov These additives can act as accelerators or retarders, influencing the setting time and the final microstructure of the cement.

For polymeric calcium phosphate cements derived from a polycarboxylic acid and a powder of tetracalcium tris(phosphate) and DCPA, certain additives have been shown to retard the setting reaction. These include tribasic sodium phosphate and fluorides like stannous fluoride (B91410), zirconium(IV) fluoride, and titanium(IV) fluoride. nih.gov However, increasing the concentration of these additives often leads to a decrease in mechanical strength. nih.gov Interestingly, a combination of 8% (w/w) stannous fluoride and 10% (w/w) tartaric acid has been found to improve both the setting properties and mechanical strength. nih.gov Other additives that have been shown to enhance the mechanical properties of these specific polymeric cements include calcium acetate (B1210297), calcium methacrylate, zirconium(IV) sulfate (B86663), and phosphonoacetic acid. nih.gov

In the broader context of bone cements, other additives are also used. For example, antibiotics like gentamicin (B1671437) may be included to reduce the risk of infection, though higher concentrations can negatively impact mechanical strength. nih.gov Vitamin E has been investigated as an additive to improve cytocompatibility and reduce the peak curing temperature. nih.gov

Microstructural Evolution and Mechanical Performance of Hardened Tetracalcium tris(phosphate) Cements

The clinical success of tetracalcium tris(phosphate)-based cements is intrinsically linked to their microstructure and resulting mechanical properties. nih.govresearchgate.netnih.gov The evolution of the microstructure during the setting process dictates the final mechanical performance of the hardened cement. researchgate.net

Microstructure Development During Setting and Hardening

The setting of tetracalcium tris(phosphate)-based cements is a dissolution-precipitation reaction. pocketdentistry.com The initial powder reactants dissolve in the liquid phase, leading to a supersaturated solution from which a new, less soluble calcium phosphate phase, typically hydroxyapatite, precipitates. pocketdentistry.com This newly formed hydroxyapatite crystallizes and grows, forming an interlocking network of crystals that provides the cement with its mechanical strength.

The development of this microstructure is influenced by several factors, including the initial reactant phases, their particle sizes, and the liquid phase composition. researchgate.net The morphology of the precipitated hydroxyapatite crystals, whether they are needle-like or plate-like, and their interconnectivity, all contribute to the final pore structure and mechanical integrity of the cement.

Parameters Influencing Mechanical Strength

The mechanical strength of hardened tetracalcium tris(phosphate) cements is a critical parameter for their clinical application and is influenced by a confluence of factors. nih.govresearchgate.netnih.gov

Compressive Strength: This is one of the most frequently measured mechanical properties of bone cements. worldscientific.com For tetracalcium tris(phosphate)-based cements, compressive strength can be significantly affected by the initial formulation. For example, applying pressure during the initial setting of a tetracalcium tris(phosphate)-DCPD cement mixed with distilled water was shown to improve compressive strength, with values reaching up to 52.9 +/- 4.7 MPa at an applied pressure of 25 MPa. nih.gov However, when a phosphate solution was used as the liquid, this effect of pressure was not observed. nih.gov

Grain Size: The size of the precipitated hydroxyapatite crystals, or grains, also affects the mechanical properties. Finer grain sizes can lead to a more densely packed microstructure and, consequently, higher strength.

Ca/P Ratio: The calcium-to-phosphate (Ca/P) molar ratio of the initial reactants and the final set cement is a crucial determinant of the material's properties. nih.govresearchgate.netresearchgate.netnih.gov An equimolar mixture of tetracalcium tris(phosphate) and DCPA, which has a Ca/P ratio of 1.5, is often associated with the highest mechanical strength. nih.govnist.gov Deviations from this ratio can lead to the formation of different phases and a decrease in strength. nih.govnist.gov For instance, cements with a Ca/P ratio lower than 1.5 may form calcium-deficient hydroxyapatite, which can be more resorbable but may have lower mechanical strength. researchgate.netnih.gov Conversely, a Ca/P ratio greater than 1.5 may result in the presence of unreacted tetracalcium tris(phosphate) in the final product. nih.gov The ideal Ca/P ratio for stoichiometric hydroxyapatite is 1.67. researchgate.netnih.gov

The following table summarizes the influence of various parameters on the compressive strength of calcium phosphate cements, based on findings from multiple studies.

| Parameter | Influence on Compressive Strength | Research Findings |

| Powder-to-Liquid Ratio | Higher P/L ratio generally increases strength (up to a point) by reducing porosity. | Optimizing the P/L ratio has been shown to improve the strength of injectable β-TCP cements. nih.gov |

| Porosity | Inversely proportional; higher porosity leads to lower strength. | Studies on brushite cements show a clear trend of decreasing compressive strength with increasing porosity. worldscientific.com Adding bone particles to cement can decrease porosity but also decrease strength. nih.gov |

| Ca/P Molar Ratio | An equimolar ratio of TTCP to DCPA (Ca/P ≈ 1.5) often yields the highest strength. | The highest mechanical strength for TTCP-DCPA cements was found with an equimolar mixture. nih.govnist.gov Cements with Ca/P ratios other than 1.50 showed lower hardening properties. nih.gov |

| Additives | Can increase or decrease strength depending on the additive and its concentration. | Combining 8% stannous fluoride and 10% tartaric acid improved mechanical strength in a polymeric CPC. nih.gov Higher concentrations of gentamicin can reduce compressive strength. nih.gov |

| Applied Pressure (during setting) | Can increase strength by reducing porosity. | Applying pressure to a TTCP-DCPD cement mixed with water improved compressive strength. nih.gov |

Interactive Data Table: Compressive Strength of Various Calcium Phosphate Cement Formulations Please note that values can vary significantly based on specific testing conditions.

| Cement Formulation | Liquid Phase | P/L Ratio (g/mL) | Compressive Strength (MPa) | Reference |

| TTCP + DCPD (equimolar) | Distilled Water | Not Specified | 47.6 ± 2.4 (at 5 MPa pressure) | nih.gov |

| TTCP + DCPD (equimolar) | Distilled Water | Not Specified | 52.9 ± 4.7 (at 25 MPa pressure) | nih.gov |

| TTCP + DCPD (equimolar) | 0.25 M Sodium Phosphate | Not Specified | 41.5 ± 2.3 (at 5 MPa pressure) | nih.gov |

| β-TCP (mechano-chemically modified) | Not Specified | 2.5 | Higher than at P/L of 2.0 and 2.78 | nih.gov |

| Brushite Cements | Varied | Varied | 1 - 74 | worldscientific.com |

| α-TCP based | Neutral Sodium Hydrogen Phosphate | Not Specified | Highest among tested liquids | researchgate.net |

Composite Development with Tetracalcium tris(phosphate) as a Constituent

The enhancement of mechanical properties and the tailoring of degradation kinetics in tetracalcium tris(phosphate) (TTCP)-based cements can be effectively achieved through the development of composites. This involves the integration of polymeric matrices, the inclusion of other inorganic fillers, and the surface modification of TTCP particles to improve interfacial bonding.

Integration with Polymeric Matrices

The combination of TTCP with polymeric matrices results in composite materials with improved fracture toughness and controlled degradation rates. The polymer phase can provide flexibility and toughness, while the ceramic phase ensures bioactivity and osteoconductivity.

Researchers have explored the use of various biodegradable polymers in conjunction with calcium phosphates. For instance, composites of poly(L,DL-lactide) with TTCP have been investigated. While simple mixing may not always lead to improved mechanical properties, it can enhance the interfacial phase interaction. nih.gov The formation of chemical bonds between the filler and the polymer matrix, potentially through transesterification reactions, is a key factor in improving composite performance. nih.gov

Other studies have focused on composites of tricalcium phosphate (a related calcium phosphate) with polymers like expandable polystyrene. In these systems, the TCP particles can act as a reinforcing agent within the polymer matrix, leading to a stronger and more rigid material. The interaction between the calcium phosphate and the polymer can also influence the polymer's molecular weight and structure.

Hydrogel-based composites have also been developed. For example, a composite of hydroxyapatite (HA) with poly-HEMA has been explored to create a dual-setting system. researchgate.net The addition of polymers can regulate the setting time and enhance the mechanical performance of the cement. researchgate.net

Reinforcement with Other Inorganic Fillers (e.g., Glass Particles, Calcium Sulfate)

Incorporating other inorganic fillers into TTCP-based cements is another effective strategy to modify their properties. These fillers can enhance mechanical strength, alter setting times, and influence the degradation and bioactivity of the final cement.

Glass Particles: The use of glass particles as a filler can improve the mechanical properties of calcium phosphate cements. The specific type of glass and its reactivity will determine its effect on the cement's setting reaction and final characteristics.

Calcium Sulfate: Calcium sulfate is a well-known biocompatible and resorbable material that has been used in combination with calcium phosphate cements. nih.govscientific.net Composites of TTCP/monetite with calcium sulfate hemihydrate (CSH) have been developed. nih.gov The addition of small amounts of nanoCSH (5 wt.%) to a TTCP/monetite cement mixture has been shown to significantly promote the expression of osteogenic markers in mesenchymal stem cells. nih.gov However, increasing the CSH content can lead to a decrease in compressive strength. nih.gov The degradation rate of these composites can be controlled by varying the ratio of calcium sulfate to β-tricalcium phosphate and the sintering temperature. scientific.netresearchgate.net

The inclusion of calcium sulfate can also influence the setting time and the transformation of the initial cement phases into hydroxyapatite. nih.gov For example, in TTCP/monetite/CSH composites, the setting time remained around 5 minutes with the addition of up to 15 wt.% CSH. nih.gov

Strategies for Surface Functionalization of Tetracalcium tris(phosphate) Particles in Composites

To improve the interfacial adhesion between TTCP particles and a polymer matrix, various surface functionalization strategies have been developed. These methods aim to create a stronger bond between the inorganic filler and the organic matrix, leading to improved mechanical properties of the composite.

One approach involves the activation of the TTCP surface with dilute aqueous phosphoric acid, which leads to the formation of calcium hydrogen phosphate dihydrate on the surface. nih.gov This activated surface can then react with monomers like L-lactide and ε-caprolactone to form oligo(lactone)s, creating a covalent attachment of lactic acid units to the phosphorus. nih.gov

Another widely used method is the application of silane (B1218182) coupling agents . nih.govresearchgate.netgelest.comsilicorex.comsisib.bizthenanoholdings.com These organosilicon compounds can form chemical bonds with both the inorganic surface of the TTCP and the organic polymer matrix. nih.gov For instance, N-(2-aminoethyl)-3-aminoproplytrimethoxysilane (AEAPS) has been used to improve the dispersion of TTCP in a polylactide (PLA) matrix. researchgate.net The use of silane coupling agents like tetraethoxysilane (TEOS) and 3-glycidoxypropyl trimethoxysilane (B1233946) (GPTMS) in α-TCP-based bone cements has been shown to increase compressive strength and reduce setting times. nih.gov The improved mechanical performance is attributed to the formation of additional Si-O-Si, Si-O, or Si-O-P bonds within the material's structure. nih.gov

Click chemistry has also been employed for the surface functionalization of calcium phosphate nanoparticles. semanticscholar.orgresearchgate.net This involves creating a silica (B1680970) shell on the nanoparticles and terminating it with azide (B81097) or alkyne groups. These groups can then be used to covalently attach proteins or other molecules via a copper-catalyzed azide-alkyne cycloaddition reaction. semanticscholar.orgresearchgate.net

Doping Strategies for Tailored Tetracalcium tris(phosphate) Cement Properties

The intrinsic properties of TTCP-based cements can be precisely tailored by incorporating trace amounts of specific ions into the crystal lattice. This process, known as doping, can significantly influence the material's biological response, degradation rate, and mechanical characteristics.

Influence of Divalent Cation Doping (e.g., Mg2+, Sr2+, Cu2+, Mn2+)

The substitution of calcium ions (Ca2+) with other divalent cations can induce beneficial changes in the properties of calcium phosphate cements.

Magnesium (Mg2+): Magnesium is known to play a crucial role in bone metabolism. nih.gov Doping with Mg2+ can enhance the densification of calcium phosphate ceramics and improve osteoblastic cell attachment and proliferation. nih.gov In tricalcium phosphate (TCP) ceramics, the addition of magnesium has been shown to increase compressive strength. researchgate.net Magnesium doping can also stabilize the β-phase of TCP by delaying its transformation to the α-phase at higher temperatures. nih.govbiointerfaceresearch.com However, the addition of magnesium can also inhibit the growth of precipitated particles and decrease the degree of crystallinity. nih.gov

Strontium (Sr2+): Strontium is another element that has been shown to have beneficial effects on bone health. mdpi.com Strontium-doped calcium phosphate cements have demonstrated excellent osteogenic and osteointegrative properties. mdpi.comsemanticscholar.org The incorporation of Sr2+ can stimulate osteogenesis and increase the adhesion, proliferation, and differentiation of osteoblasts. nih.govnih.gov Doping with strontium can, however, delay the setting times of the cement. mdpi.comsemanticscholar.org The presence of strontium can also promote the formation of the β-TCP polymorph. mdpi.comsemanticscholar.org

Copper (Cu2+): Copper ions are known to have angiogenic properties, meaning they can promote the formation of new blood vessels. nih.gov The incorporation of Cu2+ into calcium phosphate scaffolds has been shown to improve in vivo vascularization. nih.gov Copper can also enhance the activity and proliferation of osteoblastic cells. nih.gov Furthermore, copper-doped β-TCP has demonstrated antibacterial activity. nih.gov

Manganese (Mn2+): Manganese is an essential trace element involved in various enzymatic processes in the body. While less studied than other dopants, the inclusion of Mn2+ in calcium phosphate materials is being explored for its potential to influence biological responses.

The following table summarizes the effects of different divalent cation dopants on the properties of calcium phosphate cements.

| Dopant | Effect on Mechanical Properties | Effect on Biological Properties | Other Effects |

| Mg2+ | Increased compressive strength researchgate.net | Enhanced osteoblast attachment and proliferation nih.gov | Stabilizes β-TCP phase nih.govbiointerfaceresearch.com |

| Sr2+ | Can delay setting time mdpi.comsemanticscholar.org | Promotes osteogenesis and osteointegration mdpi.comsemanticscholar.orgnih.gov | Promotes formation of β-TCP mdpi.comsemanticscholar.org |

| Cu2+ | - | Promotes angiogenesis and osteoblast activity nih.gov, Antibacterial nih.gov | - |

Effects of Other Anionic Substitutions (e.g., Carbonate, Sulfate)

The substitution of phosphate groups (PO43-) with other anions can also significantly alter the properties of TTCP-based cements.

Carbonate (CO32-): Carbonate is a natural component of bone mineral. The incorporation of carbonate into the hydroxyapatite lattice can increase the solubility and biodegradation of the material, making it more closely mimic the composition of natural bone. Carbonate substitution can affect the crystallinity and lattice parameters of the resulting apatite.

Sulfate (SO42-): Sulfate substitution in hydroxyapatite has been shown to stimulate the osteogenic activity of cells. nih.gov The addition of sulfate ions can increase the solubility of hydroxyapatite, which in turn can enhance the expression of osteogenic markers like alkaline phosphatase (ALP), osteocalcin (B1147995) (OC), and osteonectin (ON). nih.gov For example, a 5% sulfate substitution of phosphate ions in HAP substrates was found to significantly enhance the upregulation of these genes. nih.gov

The following table provides an overview of the impact of anionic substitutions on calcium phosphate cements.

| Anion | Effect on Biological Properties | Effect on Physicochemical Properties |

| Carbonate (CO32-) | May enhance bioresorption | Increases solubility and alters crystallinity |

| Sulfate (SO42-) | Stimulates osteogenic activity nih.gov | Increases solubility of hydroxyapatite nih.gov |

Degradation Mechanisms of Tetracalcium Tris Phosphate Materials

Chemical Dissolution Processes in Tetracalcium tris(phosphate) Materials

Chemical dissolution is a primary mechanism driving the degradation of TTCP-based materials. As the most soluble of the calcium phosphate (B84403) ceramics at a pH below 4.0, TTCP readily undergoes hydrolysis in aqueous environments. researchgate.net This process involves the breakdown of the material into its constituent ions, primarily calcium and phosphate, which can then be metabolized or reprecipitated. nih.gov The dissolution is significantly influenced by the local pH, with acidic conditions, such as those created by osteoclasts during bone remodeling, accelerating the process. nih.gov

When TTCP is part of a calcium phosphate cement (CPC), it reacts with an acidic component, like dicalcium phosphate anhydrous (DCPA), to form hydroxyapatite (B223615) (HA). researchgate.net The dissolution of the initial TTCP particles and the subsequent precipitation of HA are fundamental to the setting and hardening of the cement. researchgate.net

Several intrinsic material properties govern the rate at which TTCP-based materials dissolve.

Phase Composition: The presence of other calcium phosphate phases alongside TTCP significantly impacts degradation. For instance, in cements composed of TTCP and DCPA, a lower TTCP/DCPA molar ratio leads to the formation of a more soluble calcium-deficient hydroxyapatite, resulting in a faster dissolution rate. researchgate.net The intrinsic solubility of different calcium phosphate phases varies, with amorphous phases generally dissolving more readily than their crystalline counterparts. nih.gov

Crystallinity: Materials with lower crystallinity and higher crystal strain, such as that produced at lower temperatures, tend to have a higher dissolution rate. upc.edu The increased disorder and surface energy associated with lower crystallinity facilitate the release of ions into the surrounding solution. upc.edu

Porosity: Porosity at multiple scales (nano-, micro-, and macro-porosity) plays a crucial role. nih.gov Increased porosity and a larger specific surface area (SSA) provide a greater interface for the dissolution medium to interact with the material, thereby accelerating degradation. nih.govresearchgate.net Macroporosity, with interconnected pores, is particularly effective in enhancing degradation, especially in materials with a high SSA. nih.gov

Table 1: Factors Influencing Dissolution Rates of Tetracalcium tris(phosphate) Materials

| Factor | Effect on Dissolution Rate | Description |

| Phase Composition | Variable | Cements with lower TTCP/DCPA ratios form more soluble calcium-deficient hydroxyapatite, increasing dissolution. researchgate.net Amorphous phases are generally more soluble than crystalline ones. nih.gov |

| Crystallinity | Inverse | Lower crystallinity and higher crystal strain lead to faster dissolution due to increased surface energy and disorder. upc.edu |

| Porosity | Direct | Higher porosity and specific surface area increase the material-fluid contact area, accelerating degradation. nih.gov |

The incorporation of various ions into the crystal lattice of calcium phosphates can significantly alter their dissolution kinetics. While specific studies focusing solely on doped TTCP are less common, the principles observed in other calcium phosphates like β-tricalcium phosphate (β-TCP) are instructive. For example, the addition of magnesium or zinc ions into the β-TCP structure has been shown to retard its dissolution. researchgate.net Conversely, the incorporation of carbonate into calcium-deficient hydroxyapatite does not necessarily increase its degradation rate. nih.gov Silicon substitution has also been noted to influence transformation processes, with high concentrations at grain boundaries potentially accelerating the transformation of multiphase silicon-stabilized tricalcium phosphate. nih.gov These substitutions can affect crystal structure, solubility, and surface charge, thereby modifying the material's interaction with the biological environment.

Physical Degradation Pathways in Tetracalcium tris(phosphate) Material Systems

The microstructure of the material is a determinant of its physical degradation. nih.gov

Porosity: High porosity, while beneficial for tissue ingrowth, can compromise the initial mechanical strength of the material. The size, distribution, and interconnectivity of pores are critical. nih.gov Large pores can facilitate the penetration of fluids and cells, accelerating both chemical and cell-mediated degradation, but can also act as stress concentration points, making the structure more susceptible to fracture and disintegration. researchgate.net

Surface Area: A high specific surface area, often associated with microporosity and nanoporosity, significantly enhances the degradation rate by providing more sites for dissolution to occur. nih.gov This is particularly evident in biomimetic, low-crystallinity materials which can exhibit higher degradation rates than more crystalline and less porous structures. nih.gov The surface texture and the morphology of the constituent particles, such as the hydroxyapatite crystals formed in cements, are crucial for the material's stability and interaction with cells. nih.gov

In Vitro Material Degradation Models for Tetracalcium tris(phosphate) Systems

To predict the in vivo performance of TTCP-based materials, various in vitro degradation models are employed. These models aim to simulate the physiological conditions the material will encounter in the body. A common method involves immersing the material in a simulated body fluid (SBF) or a phosphate-buffered saline (PBS) at 37°C for extended periods. nih.govnih.gov The pH of the solution is a critical parameter, with acidic media (pH ~4-5) often used to mimic the acidic environment created by osteoclasts. nih.gov

During these tests, several parameters are monitored over time:

Weight Loss: Provides a direct measure of the amount of material that has degraded. nih.gov

Ion Concentration: Measuring the release of calcium and phosphate ions into the immersion solution quantifies the dissolution process.

pH Changes: Monitoring the pH of the immersion solution can indicate the release of acidic or basic degradation byproducts. nih.gov

Mechanical Properties: Changes in compressive or tensile strength reflect the loss of structural integrity. researchgate.netnih.gov

Phase and Microstructural Analysis: Techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to analyze changes in the material's crystalline phases and surface morphology. researchgate.netnih.gov

For instance, studies on TTCP-DCPA cements have used a dual constant composition method in an acidified physiological-like solution to measure dissolution rates. researchgate.net Other models have investigated the degradation of composite scaffolds in PBS, tracking mass loss, pH stability, and changes in microarchitecture using SEM. nih.gov These in vitro models are essential for screening materials and understanding how compositional and microstructural variables affect degradation behavior before proceeding to more complex in vivo studies.

Q & A

Q. What are the key structural characteristics of tetracalcium phosphate (TTCP), and how do they influence its reactivity in biological environments?

TTCP crystallizes in monoclinic (space group P21 or P21/m) and orthorhombic (P21221) forms, with lattice parameters a = 11.99 Å, b = 9.48 Å, and c = 6.97 Å. Its layered structure shares similarities with hydroxyapatite (HA), enabling phase transitions during cement setting or dissolution . This structural relationship explains TTCP’s role in calcium phosphate cements (CPCs), where it hydrolyzes to form HA under aqueous conditions, critical for bone regeneration applications .

Q. What are the standard methods for synthesizing high-purity TTCP, and how do synthesis parameters affect phase purity?

TTCP is typically synthesized via solid-state reactions (e.g., heating CaCO₃ and CaHPO₄ at 1500°C) or wet chemical methods (co-precipitation). The cooling rate post-synthesis significantly impacts phase purity: rapid quenching minimizes secondary phases like CaO, while slow cooling increases HA formation . X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are essential for verifying purity, with characteristic peaks at d = 2.995 × 10⁻¹⁰ m (TTCP) and absence of CaO (d = 2.405 × 10⁻¹⁰ m) .

Q. How does TTCP integrate into calcium phosphate cements (CPCs), and what factors govern its setting kinetics?

In TTCP-MCPM (monocalcium phosphate monohydrate) cement systems, TTCP dissolves to release Ca²⁺ and PO₄³⁻ ions, reacting with MCPM to form brushite (CaHPO₄·2H₂O) or HA. The setting time (20–40 minutes) and compressive strength (10–30 MPa) depend on the TTCP/MCPM ratio, liquid-to-powder ratio, and additives like polyacrylic acid, which stabilize the cement matrix .

Advanced Research Questions

Q. How can researchers resolve contradictions in TTCP dissolution rates reported across studies?

Discrepancies arise from variations in TTCP crystallinity, particle size (e.g., 1–50 µm), and experimental conditions (pH, temperature). For example, TTCP synthesized via co-precipitation dissolves faster than solid-state-derived TTCP due to higher surface area . Standardized dissolution protocols (e.g., Tris buffer at pH 7.4, 37°C) and real-time monitoring using inductively coupled plasma (ICP) spectroscopy are recommended to ensure reproducibility .

Q. What advanced characterization techniques are critical for analyzing TTCP-based composites in bone tissue engineering?

- Synchrotron XRD : Resolves subtle phase transitions during TTCP-to-HA conversion in situ .

- Scanning electron microscopy (SEM) with EDS : Maps elemental distribution (Ca/P ratio) to assess homogeneity in TTCP-HA composites .

- In vitro bioactivity assays : Alkaline phosphatase (ALP) activity in osteoblast cultures quantifies TTCP’s osteogenic potential, with ALP levels >2.5 U/mg protein indicating favorable bioactivity .

Q. How do radio-opacifying agents (e.g., BaSO₄, ZrO₂) affect TTCP’s physicochemical properties in injectable bone cements?

Adding 10–20 wt% BaSO₄ or ZrO₂ maintains TTCP’s mechanical strength (compressive stress ~25 MPa) while enhancing X-ray visibility. However, excessive amounts (>30 wt%) disrupt the calcium polycarboxylate network, reducing cohesion. Particle size matching (e.g., ZrO₂ <5 µm) ensures uniform dispersion without interfering with TTCP’s hydrolysis kinetics .

Q. What experimental design considerations are vital for optimizing TTCP synthesis for scalable biomedical applications?

- DoE (Design of Experiments) : Vary sintering temperature (1400–1600°C), dwell time (2–6 hours), and cooling rates to identify optimal conditions for phase-pure TTCP .

- Scale-up challenges : Pilot-scale reactors must address heat distribution inefficiencies, which can introduce CaO impurities. Fluidized-bed reactors improve thermal uniformity compared to static furnaces .

Methodological Guidance

Q. How to quantify TTCP phase purity in mixed calcium phosphate systems?

Use XRD Rietveld refinement with reference standards (JCPDS 25-1137 for TTCP, JCPDS 09-0432 for HA). Calculate the phase ratio using integrated peak intensities, e.g., R₄ = (Iₜₜcₚ / Iₕₐ) × 100, where Iₜₜcₚ corresponds to the TTCP (040) peak and Iₕₐ to HA (211) .

Q. What in vivo models are appropriate for evaluating TTCP-based bone grafts?

Rat femoral defect models (critical size: 5 mm) are standard for assessing TTCP resorption and osseointegration. Histomorphometry at 4–12 weeks post-implantation quantifies new bone formation (% BV/TV >35% indicates efficacy). Micro-CT analysis complements histological data by visualizing 3D bone ingrowth .

Q. How to mitigate batch-to-batch variability in TTCP synthesis for reproducible research outcomes?

Implement strict precursor stoichiometry (Ca/P = 2.0) and sieving (mesh size ≤45 µm) to control particle size. Use thermogravimetric analysis (TGA) to verify residual moisture (<0.5 wt%) and carbonates (<1 wt%), which alter reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.